

Spectroscopic Profile of 2-Fluorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluorobenzophenone

Cat. No.: B1294949

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluorobenzophenone** ($C_{13}H_9FO$), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-Fluorobenzophenone**, 1H NMR, ^{13}C NMR, and ^{19}F NMR data are crucial for confirming its structure. The spectra are typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.^[1]

Table 1: 1H NMR Spectroscopic Data for **2-Fluorobenzophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.80 - 7.20	m	9H	Aromatic Protons

Note: The complex multiplet in the aromatic region is due to the overlapping signals of the protons on both the fluorinated and non-fluorinated phenyl rings.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Fluorobenzophenone**

Chemical Shift (δ) ppm	Assignment
195.5	C=O (Ketone)
162.0 (d, J = 250 Hz)	C-F
137.9	Aromatic C
132.9	Aromatic CH
131.0	Aromatic CH
130.2	Aromatic CH
129.8	Aromatic CH
128.3	Aromatic CH
124.5 (d, J = 4 Hz)	Aromatic CH
116.5 (d, J = 22 Hz)	Aromatic CH

Note: The carbon attached to the fluorine atom shows a characteristic doublet due to C-F coupling.

Table 3: ^{19}F NMR Spectroscopic Data for **2-Fluorobenzophenone**

Chemical Shift (δ) ppm	Assignment
-114.5	Ar-F

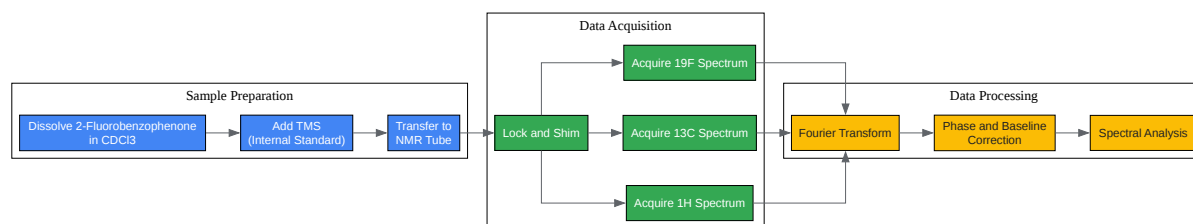
Note: The chemical shift is referenced to an external standard.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Fluorobenzophenone** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[2] The solution should be free of any solid particles to ensure high-quality spectra.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).^{[3][4]}
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.^[2]
- **Instrumentation:** Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).^[2]
- **Data Acquisition:**
 - **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.^[2]
 - **^1H NMR:** Acquire the proton spectrum using a standard single-pulse experiment.
 - **^{13}C NMR:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.^[1]
 - **^{19}F NMR:** Acquire the fluorine spectrum using a standard single-pulse experiment tuned to the ^{19}F frequency.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Experimental Workflow: NMR Spectroscopy



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Fluorobenzophenone** shows characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 4: IR Spectroscopic Data for **2-Fluorobenzophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	m	Aromatic C-H stretch
1670	s	C=O (Ketone) stretch
1595, 1480, 1445	s	Aromatic C=C stretch
1280	s	C-F stretch
750	s	C-H bend (ortho-disubstituted)

(s = strong, m = medium)

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

A common and straightforward method for obtaining the IR spectrum of a solid compound is the thin solid film method.^[5]

- **Sample Preparation:** Dissolve a small amount (a few milligrams) of **2-Fluorobenzophenone** in a volatile organic solvent like methylene chloride or acetone.^[5]
- **Film Deposition:** Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).^[5]
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.^[5]
- **Instrumentation:** Place the salt plate in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Experimental Workflow: IR Spectroscopy



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Caption: Workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.^[6] The absorption of UV or visible light by **2-Fluorobenzophenone** is due to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions associated with the aromatic rings and the carbonyl group.

Table 5: UV-Vis Spectroscopic Data for **2-Fluorobenzophenone**

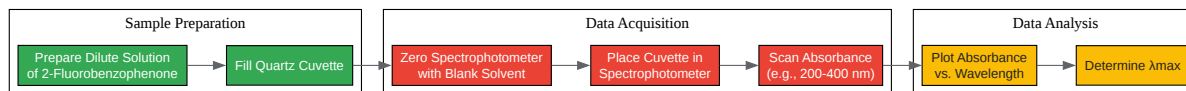
λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Assignment
~250	-	Ethanol	$\pi \rightarrow \pi^*$ transition
~330	-	Ethanol	$n \rightarrow \pi^*$ transition

Note: Specific molar absorptivity values were not readily available in the searched literature.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **2-Fluorobenzophenone** in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- **Blank Solution:** Use the pure solvent as a blank to zero the spectrophotometer.^[7]
- **Cuvette:** Fill a quartz cuvette with the sample solution. Ensure the cuvette is clean and free of bubbles.^[7]
- **Instrumentation:** Place the blank and sample cuvettes in the appropriate holders of a dual-beam UV-Vis spectrophotometer.^[8]
- **Data Acquisition:** Scan the absorbance of the sample across a suitable wavelength range (e.g., 200-400 nm).^[6]
- **Data Processing:** The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_{max}).

Experimental Workflow: UV-Vis Spectroscopy



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Caption: Workflow for UV-Vis spectroscopic analysis.

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